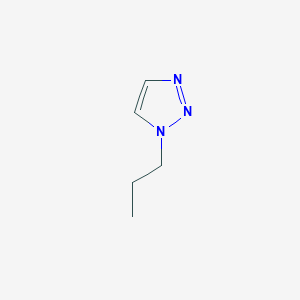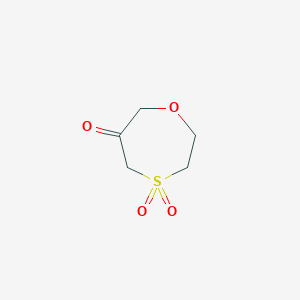
1,4-Oxathiepan-6-one4,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Oxathiepan-6-one 4,4-dioxide is an organic compound with the molecular formula C(_5)H(_8)O(_4)S It is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
1,4-Oxathiepan-6-one 4,4-dioxide can be synthesized through several methods. One common approach involves the oxidation of 1,4-oxathiepan-6-one using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of 1,4-oxathiepan-6-one 4,4-dioxide may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced oxidation techniques and catalysts can optimize the reaction efficiency and scalability.
化学反应分析
Types of Reactions
1,4-Oxathiepan-6-one 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxathiepan derivatives.
科学研究应用
1,4-Oxathiepan-6-one 4,4-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1,4-oxathiepan-6-one 4,4-dioxide involves its interaction with molecular targets through its reactive sulfur and oxygen atoms. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting their normal function. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
1,4-Oxathiepan-6-one 4,4-dioxide can be compared with other similar compounds, such as:
1,4-Oxathiepan-6-one: Lacks the dioxide functionality, leading to different reactivity and applications.
1,4-Thioxane: Contains sulfur but lacks the oxygen atoms, resulting in distinct chemical properties.
1,4-Dioxane: Contains two oxygen atoms but no sulfur, making it chemically different from oxathiepan derivatives.
The uniqueness of 1,4-oxathiepan-6-one 4,4-dioxide lies in its combination of sulfur and oxygen atoms within a single ring structure, providing a versatile platform for various chemical transformations and applications.
属性
分子式 |
C5H8O4S |
|---|---|
分子量 |
164.18 g/mol |
IUPAC 名称 |
4,4-dioxo-1,4-oxathiepan-6-one |
InChI |
InChI=1S/C5H8O4S/c6-5-3-9-1-2-10(7,8)4-5/h1-4H2 |
InChI 键 |
YWFWLIDOGYVNHG-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CC(=O)CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13011378.png)


![7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine](/img/structure/B13011398.png)

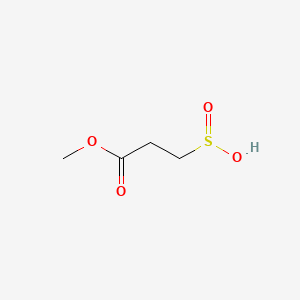
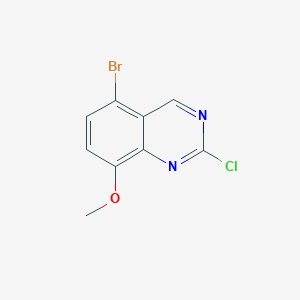
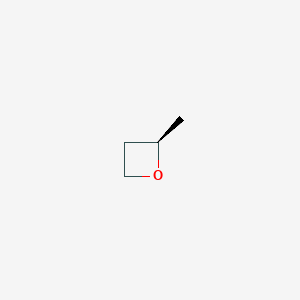
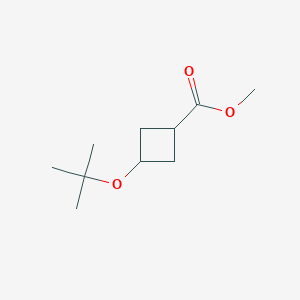
![Methyl 2-([2,2'-bipyridin]-6-yl)acetate](/img/structure/B13011419.png)
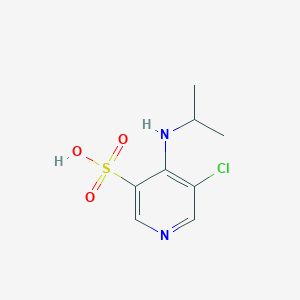
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13011447.png)
![tert-butyl (1S,2R,5R)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13011461.png)
